Cas no 1293389-31-7 (4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole)

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole structure
1293389-31-7 structure
Product Name:4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
CAS No:1293389-31-7
MF:C30H36Br2F2N2S3
MW:718.620049476624
MDL:MFCD29918163
CID:2361377
PubChem ID:101777508
Update Time:2025-07-18

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5,6-difluoro-4,7-bis-(5-bromo-4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
    • 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
    • FOYFULWMSKDEJJ-UHFFFAOYSA-N
    • 4,7-Di(4-(2-ethylhexyl)-5-bromo-2-thienyl)-5,6-difluoro-2,1,3-benzothiadiazole
    • AKOS028110133
    • 1293389-32-8
    • SY330472
    • DB-094602
    • 4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluorobenzo[c][1,2,5]thiadiazole
    • BT2F-2Th26Br
    • 4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole
    • F74246
    • 1293389-31-7
    • DB-218575
    • AC-33748
    • MDL: MFCD29918163
    • Inchi: 1S/C30H36Br2F2N2S3/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
    • InChI Key: FOYFULWMSKDEJJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C2=C(C(=C(C3C2=NSN=3)C2=CC(=C(S2)Br)CC(CC)CCCC)F)F)S1)CC(CC)CCCC

Computed Properties

  • Exact Mass: 718.03549g/mol
  • Monoisotopic Mass: 716.03754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 14
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111
  • XLogP3: 14.2

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Pricemore >>

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4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Suppliers

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(CAS:1293389-31-7)4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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(CAS:1293389-31-7)5,6-difluoro-4,7-bis-(5-bromo-4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
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(CAS:1293389-31-7)5,6-difluoro-4,7-bis-(5-bromo-4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
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Additional information on 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS No. 1293389-31-7): An Emerging Material in Organic Electronics

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS No. 1293389-31-7) is a highly versatile and promising compound in the field of organic electronics and materials science. This compound, often referred to by its chemical name or CAS number, has garnered significant attention due to its unique electronic and optical properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of this compound.

Structure and Synthesis

The molecular structure of 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is characterized by a central benzo[c][1,2,5]thiadiazole core flanked by two 5-bromo-4-(2-ethylhexyl)thiophen-2-yl substituents. The presence of bromine atoms and fluorine atoms imparts unique electronic properties to the molecule. The bromine atoms can be used as handles for further functionalization or cross-coupling reactions, while the fluorine atoms enhance the electron-withdrawing character of the molecule.

The synthesis of this compound typically involves a multi-step process. One common approach is to start with the synthesis of the 5-bromo-4-(2-ethylhexyl)thiophene derivative and then couple it with a suitable benzo[c][1,2,5]thiadiazole precursor using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The final step involves the introduction of fluorine atoms through electrophilic fluorination or other suitable methods.

Electronic and Optical Properties

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole exhibits remarkable electronic and optical properties that make it suitable for various applications in organic electronics. The presence of the electron-withdrawing fluorine atoms and the electron-donating thiophene groups results in a balanced HOMO-LUMO gap, which is crucial for efficient charge transport and energy transfer processes.

The compound has a low bandgap and high charge carrier mobility, making it an excellent candidate for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Recent studies have shown that this compound can achieve high power conversion efficiencies in OPVs when used as an acceptor material in bulk heterojunction solar cells.

Applications in Organic Electronics

The versatility of 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has led to its widespread use in various organic electronic devices. In OPVs, this compound has been used as an acceptor material due to its ability to efficiently separate charge carriers at the donor-acceptor interface. This results in improved device performance and higher power conversion efficiencies.

In OFETs, the high charge carrier mobility of this compound allows for faster switching speeds and better device performance. Additionally, its thermal stability ensures that devices can operate reliably over extended periods without degradation. In OLEDs, the compound's low bandgap and high photoluminescence quantum yield make it an attractive candidate for use as an emitter or host material in phosphorescent OLEDs.

Recent Research Advancements

Recent research has focused on optimizing the performance of devices incorporating 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole. For example, a study published in the Journal of Materials Chemistry C demonstrated that by fine-tuning the molecular structure through strategic substitution with different functional groups, researchers were able to achieve significant improvements in device efficiency and stability.

Another study published in Advanced Functional Materials explored the use of this compound in tandem OPV architectures. By combining it with other complementary materials, researchers were able to achieve power conversion efficiencies exceeding 16%, which is a significant milestone in the field of organic photovoltaics.

Conclusion

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS No. 1293389-31-7) is a highly promising material with a wide range of applications in organic electronics. Its unique electronic and optical properties make it an excellent candidate for use in OPVs, OFETs, and OLEDs. Ongoing research continues to optimize its performance and explore new applications, solidifying its position as a key player in the field of advanced materials science.

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Amadis Chemical Company Limited
(CAS:1293389-31-7)4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
A997814
Purity:99%
Quantity:1g
Price ($):205.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:1293389-31-7)5,6-difluoro-4,7-bis-(5-bromo-4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
sfd9748
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